molecular formula C18H16N4O B12157887 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one

5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one

Cat. No.: B12157887
M. Wt: 304.3 g/mol
InChI Key: WGMXCAOSYUONLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one is a complex organic compound with a molecular formula of C18H16N4O This compound is notable for its unique structure, which includes a benzimidazole moiety fused to a pyrrolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-aminobenzimidazole with an appropriate aldehyde to form an intermediate, which is then cyclized under acidic or basic conditions to yield the desired pyrrolone structure .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzimidazole and pyrrolone derivatives, which can exhibit different biological activities .

Scientific Research Applications

5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-amino-4-(1H-benzimidazol-2-yl)-2-methyl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, the compound inhibits their activity, thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival .

Properties

Molecular Formula

C18H16N4O

Molecular Weight

304.3 g/mol

IUPAC Name

4-(1H-benzimidazol-2-yl)-5-imino-2-methyl-1-phenyl-2H-pyrrol-3-ol

InChI

InChI=1S/C18H16N4O/c1-11-16(23)15(17(19)22(11)12-7-3-2-4-8-12)18-20-13-9-5-6-10-14(13)21-18/h2-11,19,23H,1H3,(H,20,21)

InChI Key

WGMXCAOSYUONLN-UHFFFAOYSA-N

Canonical SMILES

CC1C(=C(C(=N)N1C2=CC=CC=C2)C3=NC4=CC=CC=C4N3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.